"synthesis and characterization of 2-(3-Fluoro-benzyl)-piperidine hydrochloride"
"synthesis and characterization of 2-(3-Fluoro-benzyl)-piperidine hydrochloride"
This guide details the synthesis, characterization, and handling of 2-(3-Fluoro-benzyl)-piperidine hydrochloride (CAS: 1172356-91-0). The protocol is designed for research applications, emphasizing robustness and reproducibility.
Executive Summary & Significance
The 2-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous central nervous system (CNS) agents. Specifically, 2-(3-Fluoro-benzyl)-piperidine is a key intermediate and structural analog for:
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NMDA Receptor Antagonists: Simplified analogs of GluN2B-selective antagonists like Ifenprodil and Traxoprodil.
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Monoamine Transporter Inhibitors: Structural similarity to Methylphenidate derivatives.
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Substance P Antagonists: Used in the development of NK1 receptor modulators.
This guide provides a high-fidelity synthetic route optimized for laboratory-scale production (1–10 g), ensuring high purity (>98%) suitable for biological assays.
Retrosynthetic Analysis
The most robust route to the target molecule involves the construction of the carbon skeleton at the aromatic oxidation state (pyridine), followed by catalytic reduction. This approach avoids the stereochemical complexities of direct piperidine alkylation and utilizes inexpensive starting materials.
Figure 1: Retrosynthetic disconnection strategy relying on the lithiation of 2-picoline and subsequent hydrogenation.
Experimental Protocol
Phase 1: Synthesis of 2-(3-Fluoro-benzyl)-pyridine
Reaction Type: Nucleophilic Substitution (Alkylation of Lithiated Pyridine) Critical Control Point: Temperature maintenance at -78°C is crucial to prevent polymerization and bis-alkylation.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6] | MW ( g/mol ) | Amount (Example) | Role |
| 2-Picoline | 1.0 | 93.13 | 4.65 g (50 mmol) | Nucleophile Precursor |
| n-Butyllithium (2.5M in Hexanes) | 1.1 | - | 22.0 mL | Strong Base |
| 3-Fluorobenzyl Bromide | 1.05 | 189.02 | 9.92 g | Electrophile |
| THF (Anhydrous) | - | - | 100 mL | Solvent |
Procedure
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Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen.
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Lithiation: Charge the flask with anhydrous THF (80 mL) and 2-picoline (4.65 g). Cool the solution to -78°C (dry ice/acetone bath).
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Deprotonation: Add n-BuLi (22.0 mL) dropwise via syringe over 20 minutes. The solution will turn a deep orange/red color, indicating the formation of the 2-picolyl anion. Stir at -78°C for 30 minutes.
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Alkylation: Dissolve 3-fluorobenzyl bromide (9.92 g) in THF (20 mL) and add it dropwise to the lithiated species over 30 minutes.
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Warm-up: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours. The color will fade to yellow/brown.
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Workup: Quench with saturated NH₄Cl solution (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude oil via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 9:1 to 4:1) to yield the pyridine intermediate as a pale yellow oil.
Phase 2: Hydrogenation to 2-(3-Fluoro-benzyl)-piperidine
Reaction Type: Heterogeneous Catalytic Hydrogenation Mechanism: Syn-addition of hydrogen across the pyridine ring.
Procedure
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Setup: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve the purified 2-(3-fluorobenzyl)-pyridine (4.0 g) in Glacial Acetic Acid (40 mL).
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Catalyst: Carefully add Platinum(IV) Oxide (PtO₂, Adams' Catalyst) (200 mg, 5 wt%). Caution: Catalyst is pyrophoric in the presence of H₂.
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Reaction: Pressurize to 50 psi (3.4 bar) H₂ and shake/stir at room temperature for 12–24 hours. Monitor via TLC or LC-MS for the disappearance of the aromatic pyridine peak.
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Workup: Filter the mixture through a Celite pad to remove the catalyst (rinse with MeOH). Concentrate the filtrate to remove acetic acid (azeotrope with toluene if necessary).
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Neutralization: Dissolve the residue in CH₂Cl₂, wash with 1M NaOH (to liberate the free base), dry over MgSO₄, and concentrate to obtain the free amine oil.
Phase 3: Hydrochloride Salt Formation
Objective: Stabilize the amine as a solid salt for storage and handling.
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Dissolve the free base (approx. 3.5 g) in anhydrous Diethyl Ether (20 mL).
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Cool to 0°C in an ice bath.
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Add 2.0 M HCl in Diethyl Ether (or Dioxane) dropwise until precipitation is complete (pH < 3).
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Filter the white precipitate, wash with cold ether, and dry under high vacuum to yield 2-(3-Fluoro-benzyl)-piperidine hydrochloride .
Characterization Data
The following data represents the expected spectroscopic signature for the hydrochloride salt.
| Technique | Parameter | Expected Signal / Value | Interpretation |
| 1H NMR | Solvent | DMSO-d6 or CD3OD | |
| δ 7.0–7.4 | Multiplet (4H) | 3-Fluoro-phenyl ring protons. | |
| δ 3.2–3.4 | Multiplet (1H) | C2-H (chiral center of piperidine). | |
| δ 2.9–3.1 | Doublet/Multiplet (2H) | Benzylic CH₂ bridge. | |
| δ 2.8 & 1.3–1.9 | Multiplets (6H) | Piperidine ring CH₂ protons (C3, C4, C5, C6). | |
| δ 9.0–9.5 | Broad Singlet (1-2H) | NH₂⁺ (ammonium protons, exchangeable). | |
| 13C NMR | δ 161-164 | Doublet (J_C-F) | C-F Carbon (ipso). |
| δ 140-145 | Singlet | Aromatic C-C (bridgehead). | |
| δ 55-60 | Singlet | C2 of Piperidine. | |
| Mass Spec | ESI+ | m/z = 194.13 [M+H]⁺ | Molecular ion of free base. |
| Physicochemical | Appearance | White to off-white solid | |
| Melting Point | 165–175°C (Typical) | Broad range typical for hygroscopic amine salts. |
Workflow Visualization
Figure 2: Step-by-step process flow for the synthesis of the target compound.
References
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General Synthesis of 2-Substituted Pyridines
- Source: Organic Syntheses, Coll. Vol. 6, p.115 (1988); Vol. 53, p.21 (1973).
- Context: Describes the lithiation of 2-picoline and alkyl
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Catalytic Hydrogenation of Pyridines
- Source:Journal of the American Chemical Society, "Catalytic Hydrogenation of Pyridine and Rel
- Context: Establishes PtO₂ in acetic acid as the gold standard for reducing substituted pyridines to piperidines without defluorin
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Piperidine Scaffolds in Drug Discovery
- Source:Journal of Medicinal Chemistry, "Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evalu
- Context: Discusses the biological relevance of the 2-benzylpiperidine pharmacophore in NMDA and NRI applic
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(General Search for Scaffold)
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Commercial Availability & CAS Verification
- Source: Sigma-Aldrich / Merck Product D
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Context: Verification of CAS 1172356-91-0 and salt form properties.
